Acetoacetate

Descripción

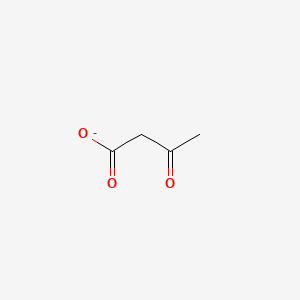

Structure

3D Structure

Propiedades

Número CAS |

141-81-1 |

|---|---|

Fórmula molecular |

C4H5O3- |

Peso molecular |

101.08 g/mol |

Nombre IUPAC |

3-oxobutanoate |

InChI |

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/p-1 |

Clave InChI |

WDJHALXBUFZDSR-UHFFFAOYSA-M |

SMILES |

CC(=O)CC(=O)[O-] |

SMILES canónico |

CC(=O)CC(=O)[O-] |

Sinónimos |

3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Acetoacetate Synthesis Pathway in the Liver

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acetoacetate synthesis pathway, a critical metabolic process in the liver for producing ketone bodies as an alternative energy source during periods of fasting, prolonged exercise, or low carbohydrate intake. We delve into the core biochemical reactions, the key enzymes and their kinetic properties, and the intricate regulatory mechanisms that govern this pathway. Detailed experimental protocols for assessing pathway activity and quantifying key metabolites are provided, along with structured data summaries and visual representations of the involved signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Core Biochemical Pathway of this compound Synthesis

The synthesis of this compound occurs primarily within the mitochondria of hepatocytes and involves a three-step enzymatic cascade that converts acetyl-CoA, derived mainly from fatty acid β-oxidation, into this compound.

The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by thiolase (also known as acetyl-CoA acetyltransferase, ACAT). Subsequently, mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This step is the rate-limiting and committed step of ketogenesis.[2] Finally, HMG-CoA lyase (HMGCL) cleaves HMG-CoA to yield this compound and acetyl-CoA.[3]

This compound can then be released from the liver into the bloodstream to be used as fuel by extrahepatic tissues such as the brain, heart, and skeletal muscle.[4] It can also be spontaneously decarboxylated to acetone (B3395972) or reduced to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase.[5]

Biochemical Pathway Diagram

Quantitative Data

The flux through the this compound synthesis pathway is tightly regulated and varies significantly with the nutritional and hormonal state of the individual. Below are tables summarizing key quantitative data for the enzymes and metabolites involved.

Table 1: Kinetic Parameters of Key Human Hepatic Enzymes in this compound Synthesis

| Enzyme | Substrate | K_m_ | V_max_ |

| Mitochondrial Acetyl-CoA Acetyltransferase (Thiolase/ACAT) | Acetyl-CoA | ~0.24 mM | - |

| Mitochondrial HMG-CoA Synthase (HMGCS2) | Acetyl-CoA | 87.3 µM[6][7] | - |

| Acetoacetyl-CoA | - | - | |

| HMG-CoA Lyase (HMGCL) | HMG-CoA | 26 - 48 µM[8][9] | 136 - 191 µmol/min/mg[8][9] |

Note: Comprehensive kinetic data for human hepatic enzymes is limited and can vary based on experimental conditions. The provided values are based on available literature.

Table 2: Approximate Concentrations of Key Metabolites in Human Liver

| Metabolite | Fed State | Fasting State |

| Free Fatty Acids | Low (~287 mEq/mL in plasma)[10] | High |

| Acetyl-CoA (Mitochondrial) | Low[11] | High[11] |

| This compound | Low | High |

| β-Hydroxybutyrate | Low | High |

Note: Concentrations can vary significantly based on the duration of fasting, diet, and individual metabolic differences.

Regulatory Mechanisms

The synthesis of this compound is primarily regulated by the availability of its substrate, acetyl-CoA, which is in turn dependent on the rate of fatty acid β-oxidation. Hormonal signals, particularly the ratio of insulin (B600854) to glucagon (B607659), are the master regulators of this process.

Hormonal Regulation

-

Insulin (Fed State): In the fed state, high insulin levels promote glucose uptake and utilization, leading to an increase in malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation. This inhibition reduces the supply of acetyl-CoA for ketogenesis.

-

Glucagon (Fasting State): During fasting, low insulin and high glucagon levels lead to the phosphorylation and inactivation of acetyl-CoA carboxylase, the enzyme that produces malonyl-CoA. The resulting decrease in malonyl-CoA relieves the inhibition of CPT-I, allowing for increased fatty acid transport into the mitochondria and subsequent β-oxidation and ketogenesis. Glucagon also promotes the transcription of ketogenic genes.

Signaling Pathway Diagrams

Insulin Signaling Pathway Inhibiting Ketogenesis

Glucagon Signaling Pathway Promoting Ketogenesis

Experimental Protocols

Accurate measurement of the activity of ketogenic enzymes and the concentration of relevant metabolites is crucial for studying the this compound synthesis pathway.

Spectrophotometric Assay for HMG-CoA Synthase Activity

This protocol measures the activity of HMG-CoA synthase by detecting the release of Coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoASH to produce a yellow-colored product that absorbs at 412 nm.[8][9][12]

Materials:

-

Purified or recombinant HMG-CoA synthase

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Acetyl-CoA stock solution

-

Acetoacetyl-CoA stock solution

-

DTNB stock solution (10 mM in assay buffer)

-

96-well clear flat-bottom microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the assay buffer to desired final concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the enzyme preparation to each well. If screening inhibitors, add the test compounds at this stage and pre-incubate.

-

Reaction Initiation: Start the reaction by adding a mixture of acetyl-CoA and acetoacetyl-CoA to each well.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Experimental Workflow Diagram

Quantification of Hepatic Free Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the extraction and quantification of free fatty acids from liver tissue.[3][13][14]

Materials:

-

Liver tissue sample

-

Internal standards (deuterated fatty acids)

-

Extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

Derivatizing agent (e.g., pentafluorobenzyl bromide)

-

GC-MS system

Procedure:

-

Homogenization and Extraction: Homogenize the liver tissue in the presence of internal standards and the extraction solvent.

-

Phase Separation: Add water or a salt solution to the homogenate to induce phase separation. The lower organic phase containing the lipids is collected.

-

Derivatization: The extracted fatty acids are derivatized to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized fatty acids are separated by gas chromatography and detected by mass spectrometry.

-

Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of the corresponding internal standard.

Enzymatic Assay for Blood Ketone Bodies (this compound and β-Hydroxybutyrate)

This protocol describes a common enzymatic method for the quantification of this compound and β-hydroxybutyrate in blood samples.[4][15][16]

Materials:

-

Blood plasma or serum sample

-

Assay buffer

-

β-Hydroxybutyrate dehydrogenase (HBDH)

-

NAD+ and NADH

-

Reagents for a colorimetric or fluorometric detection system

-

Microplate reader

Procedure:

-

β-Hydroxybutyrate Measurement: In the presence of HBDH and NAD+, β-hydroxybutyrate is oxidized to this compound, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced is proportional to the β-hydroxybutyrate concentration and can be measured spectrophotometrically or fluorometrically.

-

Total Ketone Body Measurement: To measure the total ketone body concentration (this compound + β-hydroxybutyrate), the reaction is driven in the reverse direction by adding excess NADH. HBDH will reduce all the this compound to β-hydroxybutyrate, and the decrease in NADH is measured.

-

This compound Calculation: The concentration of this compound is calculated by subtracting the β-hydroxybutyrate concentration from the total ketone body concentration.

Conclusion

The hepatic synthesis of this compound is a vital metabolic pathway for energy homeostasis, particularly during periods of glucose scarcity. Its intricate regulation at both the hormonal and enzymatic levels makes it a key area of research for understanding metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical pathway and explore its therapeutic potential.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stresses [elifesciences.org]

- 3. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Physiology, Fasting - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. uniprot.org [uniprot.org]

- 8. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Free Fatty Acids as an Indicator of the Nonfasted State in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of ketone signaling in the hepatic response to fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lipidmaps.org [lipidmaps.org]

- 14. jfda-online.com [jfda-online.com]

- 15. Enzymatic method for determining ketone body ratio in arterial blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arigobio.com [arigobio.com]

The Pivotal Role of Acetoacetate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetate (AcAc), a primary ketone body, transcends its classic role as a simple alternative fuel source during periods of glucose scarcity. Produced in the liver through ketogenesis, it is readily metabolized by extrahepatic tissues, particularly the brain and heart, via ketolysis. Beyond its bioenergetic function, this compound is an active signaling molecule, influencing cellular processes through post-translational modifications and other mechanisms. Dysregulation of this compound metabolism is a hallmark of pathological states like diabetic ketoacidosis, while its modulation presents therapeutic opportunities for a range of metabolic and neurological disorders. This guide provides an in-depth examination of this compound's synthesis, utilization, and regulation, details experimental protocols for its study, and explores its emerging significance as a signaling hub and a target for drug development.

Introduction: The Centrality of this compound

Ketone bodies, comprising this compound, D-β-hydroxybutyrate (BHB), and acetone (B3395972), are water-soluble molecules synthesized from fatty acids primarily in the liver mitochondria.[1][2] this compound is the parent ketone body from which BHB and acetone are derived.[3][4] While often discussed as a collective, this compound possesses unique chemical properties and metabolic fates that distinguish it as a critical node in cellular energy management and signaling. During states of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet, the production of ketone bodies is upregulated to provide a vital energy substrate for tissues like the brain, heart, and skeletal muscle, which cannot directly utilize fatty acids.[5][6] This metabolic shift, from glucose to ketone body utilization, has profound physiological implications, underscoring the importance of understanding the specific role of this compound.

The Metabolic Lifecycle of this compound

The concentration and flux of this compound are governed by two core, spatially separated mitochondrial pathways: ketogenesis in the liver and ketolysis in extrahepatic tissues.

Ketogenesis: Hepatic Synthesis of this compound

Ketogenesis occurs within the mitochondrial matrix of hepatocytes when acetyl-CoA, derived predominantly from fatty acid β-oxidation, exceeds the oxidative capacity of the tricarboxylic acid (TCA) cycle.[3][7] This pathway is tightly regulated and involves three key enzymatic steps.[8]

-

Thiolase (ACAT1): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[7]

-

HMG-CoA Synthase (HMGCS2): A third acetyl-CoA molecule is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting step of ketogenesis.[9][10]

-

HMG-CoA Lyase (HMGCL): HMG-CoA is cleaved to yield this compound and one molecule of acetyl-CoA.[7][8]

The resulting this compound can then be released into the bloodstream or be reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase (BDH1), a reaction dependent on the mitochondrial NAD+/NADH ratio.[11] A minor fraction of this compound can also undergo spontaneous, non-enzymatic decarboxylation to form acetone, which is largely excreted via the breath.[1][4]

Ketolysis: Utilization in Extrahepatic Tissues

This compound and BHB are transported from the liver via the bloodstream to peripheral tissues, where they are taken up by monocarboxylate transporters (MCTs).[5] Within the mitochondria of these tissues (e.g., brain, heart, muscle), ketolysis converts them back into acetyl-CoA for energy production.[9][12] The liver itself cannot utilize ketone bodies as it lacks the key enzyme SCOT.[13]

-

BDH1: If starting from BHB, it is first oxidized back to this compound, regenerating NADH.[5]

-

SCOT (OXCT1): Succinyl-CoA:3-oxoacid CoA-transferase (SCOT) is the rate-limiting enzyme of ketolysis. It activates this compound by transferring a CoA group from succinyl-CoA (a TCA cycle intermediate) to form acetoacetyl-CoA.[5][11]

-

Thiolase (ACAT1): Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA, which subsequently enter the TCA cycle to generate ATP.[5][14]

Regulation of this compound Metabolism

The balance between ketogenesis and ketolysis is exquisitely controlled by hormonal signals and substrate availability, ensuring metabolic flexibility.

-

Hormonal Control: Insulin (B600854) is the primary inhibitor of ketogenesis.[9] It suppresses the mobilization of free fatty acids from adipose tissue (lipolysis) and downregulates the expression of HMGCS2.[8] Conversely, glucagon (B607659) (and other counter-regulatory hormones like cortisol and catecholamines) stimulates ketogenesis by promoting lipolysis and increasing fatty acid uptake by the liver.[9][15]

-

Substrate-Level Control: The rate of ketogenesis is highly dependent on the influx of fatty acids into liver mitochondria. The entry of long-chain fatty acids is controlled by carnitine palmitoyltransferase 1 (CPT1), which is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.[15] During low-insulin states, malonyl-CoA levels drop, relieving CPT1 inhibition and allowing fatty acid oxidation and subsequent ketogenesis to proceed.[3]

This compound as a Signaling Molecule

Recent evidence has expanded the role of ketone bodies beyond mere energy substrates to that of signaling mediators. This compound, in particular, can drive post-translational modifications (PTMs) on proteins, directly linking the metabolic state to the regulation of cellular machinery.

Lysine (B10760008) Acetoacetylation (Kacac)

A novel PTM, lysine acetoacetylation (Kacac), has been identified on histone and non-histone proteins.[13] This modification is derived from acetoacetyl-CoA, the activated form of this compound.

-

Formation: Acetoacetyl-CoA can be generated from this compound by the enzyme acetoacetyl-CoA synthetase (AACS).[13] Histone acetyltransferases (HATs), such as p300, have been shown to utilize acetoacetyl-CoA to acetoacetylate lysine residues on histones, suggesting a competition with acetyl-CoA.[13]

-

Removal (Deacetoacetylation): While specific "deacetoacetylases" are not fully characterized, NAD+-dependent deacetylases of the sirtuin family, particularly SIRT1, are known to remove various acyl groups from lysine residues and are prime candidates for reversing this modification.[1][5][16]

-

Function: Histone Kacac is a dynamic mark that can be regulated by this compound concentration and appears to influence gene expression, thus providing a direct link between metabolic state and the chromatin landscape.[17]

Quantitative Data Presentation

Table 1: Physiological Concentrations of this compound

| Metabolic State | Matrix | This compound Concentration (mmol/L) | Notes |

| Normal (Post-absorptive) | Plasma/Serum | < 0.1 | Baseline levels after an overnight fast are very low.[18] |

| Nutritional Ketosis | Plasma/Serum | 0.1 - 1.0 | Achieved via a ketogenic diet.[18] |

| Therapeutic Ketosis | Plasma/Serum | 0.5 - 3.0 | Range targeted for interventions in conditions like epilepsy.[18] |

| Prolonged Fasting/Starvation | Plasma/Serum | 1.0 - 3.0+ | Levels rise significantly as the body relies on ketone bodies for fuel. Total ketones can reach 8-10 mmol/L.[18] |

| Diabetic Ketoacidosis (DKA) | Plasma/Serum | 1.16 - 6.08+ | Pathologically high levels due to insulin deficiency, leading to severe acidosis. Total ketones can exceed 20 mmol/L.[18] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km Value (µM) | Organism/Source | Notes |

| HMG-CoA Synthase (mHS) | Acetoacetyl-CoA | ~5 | Avian Liver | Km values can vary based on species and experimental conditions.[16][19] |

| HMG-CoA Synthase (mHS) | Acetyl-CoA | ~40 | Avian Liver | [16][19] |

| SCOT (OXCT1) | This compound | 67 | Sheep Kidney | SCOT is the rate-limiting enzyme for ketolysis.[20] |

| SCOT (OXCT1) | Succinyl-CoA | 160 | Sheep Kidney | [20] |

Therapeutic Implications and Drug Development

The central role of this compound metabolism in health and disease makes it an attractive area for therapeutic intervention.

-

Promoting Ketogenesis: Activating ketogenesis is being explored as a strategy for metabolic diseases like metabolic dysfunction-associated steatotic liver disease (MASLD).[5][18] Pharmacological agents such as SGLT2 inhibitors and metformin (B114582) can indirectly promote ketogenesis.[21] Direct targeting of ketogenic enzymes is an area of active research.[18]

-

Inhibiting Ketogenesis: In diseases characterized by excessive ketone production, such as diabetic ketoacidosis, inhibiting ketogenesis is a therapeutic goal. While insulin remains the primary treatment, small molecule inhibitors targeting HMG-CoA Lyase (HMGCL) could offer a more direct approach to reducing this compound production.[8]

-

Targeting Ketolysis: Inhibiting SCOT, the rate-limiting enzyme of ketolysis, has been proposed as a novel strategy for type 2 diabetes. By preventing peripheral tissues from using ketones, it may force increased glucose uptake, thereby improving glycemia. Brain-impermeable SCOT inhibitors are being developed to avoid central nervous system side effects.[10]

-

Exogenous Ketones: Administration of exogenous ketone esters or salts, which elevate blood this compound and BHB levels, is being investigated for a wide range of conditions, including neurodegenerative diseases, heart failure, and enhancing athletic performance.[22][23] These compounds provide an alternative energy source that can bypass defects in glucose metabolism and may exert protective anti-inflammatory and antioxidant effects.[24]

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is crucial for research and clinical applications.

Protocol: Enzymatic Assay for this compound and β-Hydroxybutyrate

This method relies on the 3-hydroxybutyrate (B1226725) dehydrogenase (HBDH) catalyzed interconversion of this compound and BHB, coupled to the change in NADH absorbance at 340 nm.[21][25]

Materials:

-

Clear, flat-bottom 96-well plate

-

Spectrophotometer plate reader (340 nm)

-

Samples (Serum, Plasma) deproteinized (e.g., with perchloric acid) and neutralized

-

This compound and BHB standards

-

Assay Buffer (e.g., Tris or Phosphate (B84403) buffer, pH ~8.5-9.0)

-

NADH solution

-

NAD+ solution

-

3-Hydroxybutyrate Dehydrogenase (HBDH) enzyme solution

Procedure for this compound Measurement:

-

Prepare Working Reagent: In Assay Buffer, combine NADH and HBDH enzyme.

-

Sample Preparation: Add 5-10 µL of deproteinized sample, standard, or blank (water) to appropriate wells.

-

Initiate Reaction: Add 190-195 µL of the Working Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measurement: Read the absorbance at 340 nm (A_final). An initial reading (A_initial) can be taken before adding the enzyme for baseline correction.

-

Calculation: The decrease in absorbance (oxidation of NADH) is proportional to the this compound concentration. Calculate ΔA = A_initial - A_final and determine concentration against the standard curve.

Procedure for β-Hydroxybutyrate Measurement:

-

Prepare Working Reagent: In Assay Buffer (pH ~9.0-9.5), combine NAD+ and HBDH enzyme.

-

Follow steps 2-4 as above.

-

Measurement: Read the absorbance at 340 nm.

-

Calculation: The increase in absorbance (reduction of NAD+) is proportional to the BHB concentration. Calculate ΔA and determine concentration against the standard curve.

Protocol: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity for ketone body analysis. This compound is thermally unstable and must be derivatized prior to analysis. A common approach involves converting it to a more stable compound. The overall method involves enzymatic conversion of all ketone bodies to a single analyte (acetone) for headspace analysis.[13][25]

Materials:

-

Plasma/Serum samples

-

Internal Standard (e.g., acetone-13C3)

-

Phosphate buffer

-

HBDH enzyme solution

-

NAD+ solution

-

Headspace vials

-

GC-MS system with a suitable capillary column (e.g., RXi®-5 SilMS)

Procedure:

-

Sample Preparation: To a headspace vial, add the plasma/serum sample, internal standard, and phosphate buffer.

-

Enzymatic Oxidation (for total ketones):

-

Add NAD+ and HBDH enzyme to the vial.

-

Incubate at 37°C to convert all D-β-hydroxybutyrate to this compound.

-

-

Decarboxylation:

-

Heat the sealed vial (e.g., 90-100°C) for a defined period (e.g., 30-60 min) to quantitatively decarboxylate all this compound (both original and that derived from BHB) to acetone.

-

-

Headspace GC-MS Analysis:

-

Transfer the vial to the GC-MS autosampler.

-

The headspace (gas phase) is injected into the GC.

-

Set the GC temperature program to separate acetone from other volatile compounds.

-

Use the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic ions for acetone and the internal standard (e.g., m/z for acetone-PFBHA derivative is 181).

-

-

Quantification:

-

Create a calibration curve by analyzing standards of known this compound and BHB concentrations that have undergone the same enzymatic conversion and decarboxylation process.

-

Calculate the concentration of total ketone bodies in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The concentration of this compound alone can be determined by running a parallel sample without the enzymatic oxidation step.[13]

-

Conclusion

This compound is a cornerstone of metabolic adaptation, serving as both a critical energy currency and a sophisticated signaling molecule. Its synthesis and utilization are tightly controlled processes with profound implications for cellular and systemic homeostasis. The discovery of this compound-driven post-translational modifications has opened new avenues for understanding the direct linkage between metabolism and gene regulation. For drug development professionals, the pathways governing this compound metabolism represent a rich landscape of therapeutic targets for a multitude of diseases, from metabolic disorders like MASLD and diabetes to complex neurological conditions. Continued research into the multifaceted roles of this compound will undoubtedly unlock novel therapeutic strategies and deepen our understanding of cellular physiology.

References

- 1. SIRT1 sumoylation regulates its deacetylase activity and cellular response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deacetylation by SIRT1 Reprograms Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and structural biology of protein lysine deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and structural biology of protein lysine deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein deacetylation by SIRT1: an emerging key post-translational modification in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous expression of inactive lysine deacetylases reveals deacetylation-dependent cellular mechanisms | NSF Public Access Repository [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sirtuin 1 (SIRT1) Deacetylase Activity Is Not Required for Mitochondrial Biogenesis or Peroxisome Proliferator-activated Receptor-γ Coactivator-1α (PGC-1α) Deacetylation following Endurance Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Inhibitors of HMG CoA reductase: new modes of action, new indications?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Succinyl-CoA: 3-oxoacid transferase (SCOT) | Amsterdam UMC [amsterdamumc.nl]

- 15. Lysine Acetylation and Deacetylation in Brain Development and Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amsterdam UMC Locatie AMC - Succinyl-CoA: 3-oxoacid transferase (SCOT) [amc.nl]

- 17. SIRT1 sumoylation regulates its deacetylase activity and cellular response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting Atherosclerosis: Cholesterol-Lowering Therapies with a New Immunometabolic Dress for an Old Disease [mdpi.com]

- 19. Initial-velocity kinetics of succinoyl-coenzyme A-3-oxo acid coenzyme A-transferase from sheep kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers Publishing Partnerships | Targeting ketone body metabolism to treat fatty liver disease [frontierspartnerships.org]

- 21. HMG-CoA Inhibitors - CD Biosynsis [biosynsis.com]

- 22. researchgate.net [researchgate.net]

- 23. Orphanet: Succinyl-CoA:3-oxoacid CoA transferase deficiency [orpha.net]

- 24. researchgate.net [researchgate.net]

- 25. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]

Acetoacetate as an Alternative Energy Source for the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Under normal physiological conditions, the brain relies almost exclusively on glucose to meet its high energetic demands. However, during periods of glucose scarcity, such as prolonged fasting, starvation, or adherence to a ketogenic diet, the brain efficiently transitions to utilizing ketone bodies as its primary alternative fuel source.[1][2] Acetoacetate (AcAc), along with β-hydroxybutyrate (BHB), is a key ketone body synthesized in the liver from fatty acid oxidation.[3][4] It readily crosses the blood-brain barrier (BBB) to nourish neurons and glial cells.[4] Beyond its fundamental role as an energy substrate, emerging research has illuminated the neuroprotective and signaling functions of this compound, positioning it as a molecule of significant interest in the context of various neurological disorders.[1][3] This technical guide provides an in-depth exploration of the core mechanisms of this compound transport and metabolism in the brain, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Data Presentation: Quantitative Analysis of this compound Transport and Metabolism

The efficient utilization of this compound by the brain is governed by its transport across the blood-brain barrier and the kinetic properties of the enzymes responsible for its metabolism.

| Parameter | Transporter/Enzyme | Value | Brain Region/Condition | Source |

| Transport Kinetics | ||||

| K_m for this compound | Monocarboxylate Transporter 1 (MCT1) | 5.5 mM | Xenopus oocytes | [5] |

| 6.1 mM | Ehrlich Lettré tumor cells | [5] | ||

| K_m for this compound | Monocarboxylate Transporter 2 (MCT2) | 0.8 mM | Xenopus oocytes | [5] |

| Metabolite Concentrations & Uptake | ||||

| Cerebral this compound Concentration | - | 20-30 nmol/g | Rat brain tissue | [6] |

| Cerebral Metabolic Rate of this compound (CMR_AcAc) | - | 4.8 ± 2.4 µmol/100 g/min | Human brain after 4 days on a ketogenic diet | [7] |

| Contribution to Brain Energy Metabolism | - | ~17% | Human brain after 4 days on a ketogenic diet | [7] |

Experimental Protocols

Quantification of Brain this compound Uptake using Dual Tracer Positron Emission Tomography (PET)

This protocol allows for the in-vivo quantification of regional cerebral metabolic rates of both this compound and glucose.

Objective: To measure the cerebral metabolic rate of this compound (CMR_AcAc) and glucose (CMR_glc) in the same subject.

Materials:

-

PET scanner

-

MRI scanner for anatomical reference

-

¹¹C-acetoacetate (¹¹C-AcAc) radiotracer

-

¹⁸F-fluorodeoxyglucose (¹⁸F-FDG) radiotracer

-

Animal model (e.g., rat) or human subject

-

Arterial blood sampling line

-

Gamma counter for plasma radioactivity measurement

-

Equipment for plasma glucose and ketone analysis

Procedure:

-

Subject Preparation: Subjects are typically fasted overnight to induce a mild state of ketosis, enhancing the brain's uptake of ketones.

-

PET Scan - ¹¹C-AcAc:

-

Position the subject in the PET scanner.

-

Administer a bolus injection of ¹¹C-AcAc intravenously.

-

Acquire dynamic PET data for 60 minutes.

-

Collect serial arterial blood samples throughout the scan to measure plasma ¹¹C-AcAc radioactivity and unlabeled this compound and glucose concentrations.

-

-

Washout Period: Allow for a washout period of at least 2 hours to permit the decay of ¹¹C radioactivity.

-

PET Scan - ¹⁸F-FDG:

-

Administer a bolus injection of ¹⁸F-FDG intravenously.

-

Acquire dynamic PET data for 60 minutes.

-

Collect serial arterial blood samples to measure plasma ¹⁸F-FDG radioactivity and glucose concentrations.

-

-

Data Analysis:

-

Co-register PET images with anatomical MRI scans to define regions of interest (ROIs).

-

Generate time-activity curves for each ROI and for the arterial plasma input function.

-

Apply a suitable kinetic model (e.g., two-tissue compartment model) to calculate the regional cerebral metabolic rates for this compound (CMR_AcAc) and glucose (CMR_glc).[7]

-

Electrophysiological Recording of this compound's Effects on Neuronal Activity in Brain Slices

This protocol is designed to assess the direct effects of this compound on neuronal excitability and synaptic transmission.

Objective: To determine the impact of this compound on neuronal firing rates and synaptic currents.

Materials:

-

Vibratome for brain slicing

-

Incubation chamber

-

Recording chamber for electrophysiology

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Animal model (e.g., mouse, rat)

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.

-

Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold slicing solution.

-

Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.

-

Using a microscope, identify a neuron for recording.

-

Perform whole-cell patch-clamp recordings to measure membrane potential, firing frequency in response to current injections, and spontaneous or evoked synaptic currents.

-

-

This compound Application:

-

After establishing a stable baseline recording, perfuse the slice with aCSF containing a known concentration of this compound (e.g., 1-10 mM).[8]

-

Record the changes in neuronal activity during and after this compound application.

-

-

Data Analysis:

-

Analyze the recorded data to quantify changes in resting membrane potential, action potential firing rate, and the amplitude and frequency of synaptic currents before, during, and after this compound application.

-

Measurement of Reactive Oxygen Species (ROS) in Brain Slices Exposed to this compound

This protocol assesses the impact of this compound on oxidative stress in the brain.

Objective: To measure the effect of this compound on the production of reactive oxygen species in brain tissue.

Materials:

-

Brain slice preparation equipment (as in Protocol 2)

-

Fluorescent ROS indicator dye (e.g., dihydroethidium (B1670597) - DHE)

-

Fluorescence microscope or plate reader

-

aCSF

-

This compound solution

-

Oxidative stress-inducing agent (optional, e.g., H₂O₂)

Procedure:

-

Brain Slice Preparation: Prepare and recover brain slices as described in Protocol 2.

-

Incubation with ROS Indicator: Incubate the slices in aCSF containing the ROS-sensitive fluorescent dye according to the manufacturer's instructions.

-

Experimental Treatment:

-

Establish baseline fluorescence.

-

Treat the slices with aCSF containing this compound at the desired concentration.

-

Optionally, co-treat with an agent known to induce oxidative stress to assess the protective effects of this compound.

-

-

Fluorescence Measurement:

-

Capture fluorescent images using a microscope or measure fluorescence intensity using a plate reader at various time points.

-

-

Data Analysis:

-

Quantify the changes in fluorescence intensity, which correspond to changes in ROS levels, across different treatment groups. Normalize the data to the baseline fluorescence.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound in Neurons

This compound is transported into neurons and mitochondria, where it is converted to acetyl-CoA, which then enters the Krebs cycle for ATP production.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. mdpi.com [mdpi.com]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Improves Memory in Alzheimer’s Mice via Promoting Brain-Derived Neurotrophic Factor and Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inverse relationship between brain glucose and ketone metabolism in adults during short-term moderate dietary ketosis: A dual tracer quantitative positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound, a ketone body, attenuates neuronal bursts in acutely-induced epileptiform slices of the mouse hippocampus [frontiersin.org]

The Modulatory Role of Acetoacetate on Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetate (AcAc), a primary ketone body, has long been recognized as an alternative energy source for extrahepatic tissues during periods of glucose scarcity. Emerging evidence, however, has unveiled its multifaceted role as a signaling molecule, capable of modulating a diverse array of cellular pathways. These non-metabolic functions of this compound have significant implications for cellular homeostasis, inflammation, gene expression, and metabolism. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development, facilitating a deeper understanding of this compound's signaling capabilities and its potential as a therapeutic target.

Introduction

Ketone bodies, including this compound, β-hydroxybutyrate (BHB), and acetone, are produced in the liver through ketogenesis, primarily from the oxidation of fatty acids.[1][2] While their role in energy metabolism is well-established, recent research has illuminated their function as signaling metabolites that can influence cellular processes independently of their energy-providing capacity. This compound, in particular, has been shown to directly and indirectly modulate key signaling cascades, impacting cellular responses in various physiological and pathological contexts.[3][4] This guide will delve into the intricate signaling networks affected by this compound, providing the technical details necessary for their further investigation.

This compound and Epigenetic Regulation: Histone Acetoacetylation

A significant discovery in the non-metabolic functions of this compound is its role as a precursor for a novel post-translational modification: lysine (B10760008) acetoacetylation (Kacac).[5][6][7] This modification of histone proteins represents a direct link between metabolic state and epigenetic regulation of gene expression.

The Histone Acetoacetylation Pathway

This compound from the circulation is taken up by cells and converted to acetoacetyl-CoA.[8] This conversion is a critical step, as acetoacetyl-CoA serves as the donor for the acetoacetyl group that is transferred to the ε-amino group of lysine residues on histone tails.[5][6] This enzymatic reaction is catalyzed by acetoacetyltransferases. Notably, the histone acetyltransferase HBO1 has been identified as also possessing acetoacetyltransferase activity.[5][6][7] The addition of the acetoacetyl group neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure and potentially altering gene transcription. Histone deacetylases (HDACs), such as HDAC3, have been implicated in the removal of this mark.[8]

Diagram 1: Histone Acetoacetylation Pathway.

Quantitative Data

| Parameter | Cell Type | This compound Concentration | Fold Change in Histone Acetoacetylation | Reference |

| Global H3K9acac | HepG2 | 1 mM | ~2.5 | [6] |

| Global H3K9acac | HEK293T | 5 mM | ~3.0 | [8] |

Experimental Protocols

Western Blot for Histone Acetoacetylation:

-

Isolate histones from treated and control cells using an acid extraction protocol.

-

Determine protein concentration using a Bradford assay.

-

Separate 5-10 µg of histone proteins on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for lysine acetoacetylation (e.g., anti-Kacac) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL substrate and an imaging system.[7]

-

Normalize to a loading control such as total Histone H3.

This compound and Inflammatory Signaling: The NF-κB Pathway

This compound has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.[9][10] This activation appears to be particularly relevant in endothelial cells and hepatocytes.

The NF-κB Signaling Pathway Modulated by this compound

In endothelial cells, this compound treatment leads to an increase in reactive oxygen species (ROS).[9] ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p65/p50) dimer. The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including those encoding for adhesion molecules like ICAM-1 and pro-inflammatory cytokines.[9][10][11]

Diagram 2: this compound-induced NF-κB Signaling.

Quantitative Data

| Parameter | Cell Type | This compound Concentration | Fold Increase in NF-κB Activation | Reference |

| NF-κB p65 activation | HUVECs | 8 mM | 2.4 | [9] |

| NF-κB p65 protein expression | Bovine Hepatocytes | 4.8 mM | Significant increase | [10][11] |

| IL-6 secretion | Bovine Hepatocytes | 4.8 mM | ~3.5 | [10] |

Experimental Protocols

Western Blot for NF-κB Activation:

-

Treat cells with this compound for the desired time.

-

Prepare whole-cell lysates or nuclear/cytoplasmic fractions.

-

Determine protein concentration.

-

Separate 20-40 µg of protein on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-IκBα, total IκBα, p65, or a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

This compound and G Protein-Coupled Receptor (GPCR) Signaling

This compound has been identified as an endogenous ligand for GPR43, also known as free fatty acid receptor 2 (FFAR2).[12] This interaction highlights a direct mechanism by which this compound can initiate intracellular signaling cascades from the cell surface.

The GPR43 Signaling Pathway

GPR43 is a Gi/o-coupled receptor.[12] Upon binding of this compound, GPR43 undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium concentrations and activating protein kinase C (PKC). This pathway can also lead to the activation of the ERK1/2 pathway.[12]

Diagram 3: this compound-GPR43 Signaling Pathway.

Quantitative Data

| Parameter | Model System | Effect of this compound | Reference |

| Lipoprotein lipase (B570770) (LPL) activation | Adipose tissue | Increased via GPR43 | [12] |

| Plasma triglycerides | Wild-type vs. Gpr43-/- mice | Significantly reduced in wild-type | [12] |

| Body weight decrease during fasting | Wild-type vs. Gpr43-/- mice | Blunted in Gpr43-/- | [12] |

Experimental Protocols

Calcium Imaging Assay:

-

Seed cells expressing GPR43 in a black-walled, clear-bottom 96-well plate.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Wash cells with a physiological buffer.

-

Use a fluorescence plate reader or microscope to measure baseline fluorescence.

-

Add this compound at various concentrations.

-

Immediately record the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

Other Signaling Pathways Modulated by this compound

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK signaling, often in a context-dependent manner. For instance, in endothelial cells, the p38 MAPK pathway is involved in this compound-induced ICAM-1 expression.[9] In contrast, in bovine hepatocytes, this compound can induce apoptosis through a ROS-mediated activation of JNK and p38 MAPK, while decreasing ERK phosphorylation.[13]

mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. While direct modulation of mTOR by this compound is still an area of active research, studies on the ketogenic diet, which elevates this compound levels, have shown an inhibition of the mTOR pathway.[14][15] This effect may be linked to the altered metabolic state, including changes in AMPK activity, which is a known inhibitor of mTOR.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio). While studies directly linking this compound to AMPK activation are emerging, related metabolites like acetate (B1210297) have been shown to activate AMPK.[16][17][18][19] Given that this compound metabolism can influence the cellular energy charge, it is plausible that it also impacts AMPK signaling, which would have widespread effects on cellular metabolism.

Conclusion and Future Directions

This compound is increasingly recognized as a pleiotropic signaling molecule with the ability to modulate a range of fundamental cellular pathways. Its influence extends from epigenetic control of gene expression through histone acetoacetylation to the regulation of inflammation, cell metabolism, and survival via pathways such as NF-κB, GPCR, MAPK, mTOR, and potentially AMPK. The findings summarized in this guide underscore the importance of looking beyond the metabolic role of ketone bodies to understand their full physiological and pathological significance.

Future research should focus on elucidating the crosstalk between these different signaling pathways in response to this compound. A deeper understanding of the context-dependent effects of this compound in different cell types and tissues will be crucial. Furthermore, the development of specific pharmacological tools to modulate these pathways will be instrumental in harnessing the therapeutic potential of this compound signaling in a variety of diseases, including metabolic disorders, inflammatory conditions, and cancer. This in-depth technical guide provides a solid foundation for these future endeavors.

References

- 1. ketogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ketone.com [ketone.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Histone Lysine Acetoacetylation as a Dynamic Post-Translational Modification Regulated by HBO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Hyperketonemia (this compound) on Nuclear Factor-κB and p38 Mitogen-Activated Protein Kinase Activation Mediated Intercellular Adhesion Molecule 1 Upregulation in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High levels of this compound and glucose increase expression of cytokines in bovine hepatocytes, through activation of the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High levels of this compound and glucose increase expression of cytokines in bovine hepatocytes, through activation of the NF-κB signalling pathway | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 12. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces hepatocytes apoptosis by the ROS-mediated MAPKs pathway in ketotic cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The ketogenic diet inhibits the mammalian target of rapamycin (mTOR) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The-ketogenic-diet-inhibits-the-mammalian-target-of-rapamycin-(mTOR)-pathway [aesnet.org]

- 16. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells | PLOS One [journals.plos.org]

- 19. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetoacetate: A Key Regulator of Cellular Metabolism and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetoacetate (AcAc), one of the three primary ketone bodies, has long been recognized as an alternative energy source for extrahepatic tissues during periods of glucose scarcity. Emerging evidence, however, reveals a more intricate role for this compound as a signaling molecule that actively orchestrates the metabolic reprogramming of cells. This technical guide provides a comprehensive overview of this compound's dual functions, detailing its impact on cellular energy metabolism, its influence on signaling cascades and gene expression, and its implications for various physiological and pathological states, including cancer and neurological disorders. This document synthesizes quantitative data, provides detailed experimental protocols for key assays, and presents visual representations of the underlying molecular pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction: The Dual Nature of this compound

Under metabolic stress such as fasting or a ketogenic diet, the liver ramps up the production of ketone bodies—this compound, β-hydroxybutyrate (BHB), and acetone (B3395972)—from fatty acid oxidation.[1] this compound, the initial ketone body synthesized, can be either utilized directly by peripheral tissues or converted to BHB.[2] Beyond its canonical role as a metabolic fuel, this compound acts as a signaling metabolite, influencing a range of cellular processes from gene expression to stress responses.[3] This guide delves into the multifaceted functions of this compound, exploring how it drives metabolic reprogramming through both direct energetic contributions and complex signaling mechanisms.

This compound in Cellular Energetics: A Shift in Fuel Source

This compound serves as a highly efficient fuel source for many cell types, entering the tricarboxylic acid (TCA) cycle as acetyl-CoA to drive oxidative phosphorylation and ATP production.[2] This metabolic shift has profound implications for cellular physiology, particularly in the context of glucose metabolism.

Impact on Glycolysis and Oxidative Phosphorylation

The introduction of this compound typically leads to a decrease in glycolytic flux.[4] This phenomenon, often referred to as the "Randle cycle," posits that increased fatty acid and ketone body oxidation inhibits glucose utilization.[5] In cultured kidney cells, supplementation with 5 mM this compound significantly increased basal respiration, maximal respiration, spare respiratory capacity, and ATP-linked respiration, while glycolytic capacity and reserve were markedly reduced.[4] This metabolic reprogramming towards oxidative phosphorylation is a hallmark of this compound utilization.

Quantitative Effects on Cellular Metabolism

The metabolic reprogramming induced by this compound has been quantified in various cell types. The following tables summarize key findings on the impact of this compound on cellular energetics.

| Cell Line/Type | This compound Concentration | Parameter | Observed Effect | Reference |

| Human Mesenchymal Stem Cells | 10 mM | Rate of Oxidation vs. Glucose | Oxidized at a 27 to 35-fold higher rate than glucose. | [6] |

| Human Mesenchymal Stem Cells | 10 mM | ATP Production vs. Glucose | 27-fold higher ATP production when combined with pyruvate (B1213749) compared to glucose alone. | [6] |

| Human Mesenchymal Stem Cells | 10 mM | Reactive Oxygen Species (ROS) Generation vs. Glucose | 45-fold lower ROS generation during oxidation compared to glucose. | [6] |

| Cultured Kidney Cells (LLC-PK1) | 5 mM | Basal Respiration | Significantly increased. | [4] |

| Cultured Kidney Cells (LLC-PK1) | 5 mM | Maximal Respiration | Significantly increased. | [4] |

| Cultured Kidney Cells (LLC-PK1) | 5 mM | Glycolytic Capacity | Significantly reduced. | [4] |

Table 1: Quantitative Effects of this compound on Cellular Metabolism

| Cell Line | This compound Concentration (mM) | % Change in Cell Growth (relative to 10 mM glucose) | % Change in ATP Concentration (relative to 10 mM glucose) | Reference |

| SW480 (Colon Cancer) | 10 | -45% | -40% | [5] |

| HTB-35 (Cervical Cancer) | 10 | -30% | -25% | [5] |

| SKOV-3 (Ovarian Cancer) | 10 | -20% | -15% | [5] |

| MCF-7 (Breast Cancer) | 10 | -50% | -45% | [5] |

| MDA MB 231 (Breast Cancer) | 10 | -60% | -55% | [5] |

| MCH 064 (Fibroblast Control) | 10 | No significant change | No significant change | [5] |

| MCH 065 (Fibroblast Control) | 10 | No significant change | No significant change | [5] |

Table 2: Effect of this compound on Cancer Cell Growth and ATP Levels [5]

This compound as a Signaling Molecule: Beyond Energy Metabolism

This compound's role extends beyond that of a simple energy substrate; it is a dynamic signaling molecule that can directly influence cellular function through various mechanisms, including post-translational modifications and activation of signaling cascades.

Histone Acetoacetylation: A Novel Epigenetic Mark

A groundbreaking discovery has been the identification of lysine (B10760008) acetoacetylation (Kacac) as a novel histone post-translational modification.[7] this compound serves as the precursor for acetoacetyl-CoA, the donor for this modification.[7] Histone acetoacetylation is dynamically regulated by intracellular this compound levels and has been shown to be catalyzed by acetyltransferases such as HBO1.[7] This epigenetic mark represents a direct link between metabolic state and the regulation of gene expression.

Activation of the MEK-ERK Signaling Pathway

This compound has been shown to promote muscle cell proliferation by activating the MEK-ERK signaling pathway.[8] This signaling cascade is a central regulator of cell growth, differentiation, and survival. This compound-mediated activation of MEK-ERK leads to the transcriptional upregulation of muscle-specific microRNAs, which in turn stimulate myoblast proliferation.[8] This highlights a non-metabolic role for this compound in regulating cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to investigate the effects of this compound in their own experimental systems.

Western Blot Analysis of Histone Acetoacetylation

This protocol details the detection of histone acetoacetylation from cultured cells treated with this compound.

Materials:

-

Cell culture reagents

-

Lithium this compound or ethyl this compound

-

Phosphate-buffered saline (PBS)

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% NaN3

-

0.2 N Hydrochloric acid (HCl)

-

Acetone, ice-cold

-

Laemmli sample buffer

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Kacac (custom or commercially available), anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 mM) for a desired time period (e.g., 24 hours).

-

Histone Extraction:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in TEB and incubate on ice for 10 minutes.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C. The supernatant contains the histones.

-

(Optional) Precipitate histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for 1 hour. Centrifuge at 16,000 x g for 5 minutes, wash the pellet with acetone, and air-dry. Resuspend in ultrapure water.

-

-

Protein Quantification: Determine histone concentration using a Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Prepare samples by mixing 10-20 µg of histone extract with Laemmli sample buffer and boiling for 5 minutes.

-

Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply chemiluminescent substrate.

-

-

Data Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the acetoacetylated histone signal to the total histone signal.

Measurement of this compound Oxidation using ¹⁴C-Acetoacetate

This protocol allows for the quantification of this compound oxidation to CO₂ in cultured cells.

Materials:

-

Cultured cells in 24-well plates

-

[3-¹⁴C]this compound (radiolabeled tracer)

-

Unlabeled this compound

-

Assay medium (e.g., DMEM)

-

Perchloric acid

-

Scintillation vials and cocktail

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to desired confluency.

-

Incubation:

-

Prepare assay medium containing a known concentration of unlabeled this compound (e.g., 10 mM) and a trace amount of [3-¹⁴C]this compound.

-

Remove the culture medium from the cells and add the assay medium.

-

Incubate the plate for a defined period (e.g., 90 minutes) at 37°C.

-

-

CO₂ Trapping:

-

Place a small piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide) in the lid of each well.

-

Stop the reaction by adding perchloric acid to each well.

-

Seal the plate and incubate for 60 minutes with gentle agitation to release dissolved ¹⁴CO₂.

-

-

Scintillation Counting:

-

Transfer the filter paper to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the rate of this compound oxidation based on the specific activity of the [3-¹⁴C]this compound and the amount of ¹⁴CO₂ trapped.

Conclusion and Future Directions

This compound is emerging as a critical regulator of cellular metabolism and signaling, with functions that extend far beyond its role as an alternative fuel. Its ability to induce metabolic reprogramming, coupled with its direct influence on epigenetic modifications and signaling pathways, positions it as a key player in cellular homeostasis and disease. For researchers and drug development professionals, understanding the multifaceted roles of this compound opens new avenues for therapeutic intervention. Future research should focus on elucidating the specific cellular receptors for this compound, further characterizing the downstream targets of this compound-induced signaling, and exploring the therapeutic potential of modulating this compound levels or its signaling pathways in various diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. The continued investigation into the complex biology of this compound promises to yield novel insights into the intricate interplay between metabolism and cellular regulation.

References

- 1. Quantitative Dynamics of the Link between Cellular Metabolism and Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound enhances oxidative metabolism and response to toxicants of cultured kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound reduces growth and ATP concentration in cancer cell lines which over-express uncoupling protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a more efficient energy-yielding substrate for human mesenchymal stem cells than glucose and generates fewer reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Acetoacetate in Cerebral Ischemia and Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetate, a ketone body, is emerging as a significant molecule in the landscape of neurological health and disease. Traditionally viewed as an alternative energy substrate for the brain during periods of low glucose availability, recent research has unveiled its multifaceted role in neuroprotection. This technical guide provides an in-depth exploration of the mechanisms through which this compound exerts its effects in the context of cerebral ischemia and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. We will delve into its impact on cellular metabolism, signaling pathways, and inflammatory processes, supported by quantitative data from key studies and detailed experimental protocols.

Metabolic Reprogramming in the Brain: The Function of this compound

Under physiological conditions, the brain relies almost exclusively on glucose for its energy demands. However, in states of glucose hypometabolism, a hallmark of many neurodegenerative disorders and a consequence of cerebral ischemia, the brain can adapt to utilize ketone bodies, including this compound and β-hydroxybutyrate, as a primary energy source.[1][2] This metabolic flexibility is crucial for neuronal survival and function.

This compound, primarily synthesized in the liver from the oxidation of fatty acids, readily crosses the blood-brain barrier via monocarboxylate transporters.[3] Within the brain, it is converted to acetoacetyl-CoA and subsequently to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[4] This process provides a vital alternative energy supply, bypassing deficits in glucose metabolism and mitochondrial dysfunction that are often implicated in neuronal cell death.[5]

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective capacity of this compound has been quantified in various experimental models. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Type | Insult | This compound Concentration | Outcome | Reference |

| HT22 (mouse hippocampal cell line) | 5 mM Glutamate (B1630785) | 5 mM | Protected against glutamate-induced toxicity. | [6][7] |

| Primary rat hippocampal neurons | 5 mM Glutamate | 5 mM | Protected against glutamate-induced cell death. | [6][7] |

| HT22 (mouse hippocampal cell line) | 5 mM Glutamate | 5 mM | Decreased production of reactive oxygen species (ROS). | [6] |

| HT22 (mouse hippocampal cell line) | 5 mM Glutamate | 5 mM | Decreased apoptosis (annexin V-positive cells) and necrosis (propidium iodide-positive cells). | [6] |

Table 2: In Vivo Effects of this compound in an Alzheimer's Disease Mouse Model

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| APPSWE (familial AD mice) | Intraventricular injection of this compound | 100 mg/kg | 14 days | Significantly improved spatial and recognition memory (Y-maze and novel object recognition tests). | [8] |

| APPSWE (familial AD mice) | Intraventricular injection of this compound | 10 and 100 mg/kg | 14 days | Significantly elevated hippocampal this compound concentrations. | [8] |

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects extend beyond its role as an energy substrate and involve the modulation of several key signaling pathways.

GPR43-pERK Signaling Pathway and Neuroinflammation

Recent evidence suggests that this compound can modulate neuroinflammatory processes. One proposed mechanism involves the G protein-coupled receptor 43 (GPR43). While some studies suggest acetate (B1210297) (a related short-chain fatty acid) activates GPR43 leading to downstream signaling cascades including the phosphorylation of ERK (extracellular signal-regulated kinase)[9], other research indicates that this compound may have a more complex, and potentially inhibitory, role in specific inflammatory pathways. For instance, in the context of Alzheimer's disease, this compound has been shown to inhibit the GPR43-pERK pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in the hippocampus.

Figure 1: this compound's inhibitory effect on the GPR43-pERK signaling pathway.

Nrf2-Mediated Antioxidant Response

Ketone bodies, including this compound, have been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of a wide array of antioxidant and cytoprotective genes. This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative damage.

Figure 2: Activation of the Nrf2-mediated antioxidant response by this compound.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. While the ketone body β-hydroxybutyrate has been shown to inhibit NLRP3 inflammasome activation[11][12], some studies suggest that this compound may, under certain conditions, act as a trigger for NLRP3 inflammasome activation.[13][14] This highlights the distinct biological activities of different ketone bodies and warrants further investigation into the specific contexts in which this compound may contribute to or ameliorate inflammation.

Figure 3: Potential activation of the NLRP3 inflammasome by this compound.

AMPK/SIRT1/PGC-1α Pathway

The AMP-activated protein kinase (AMPK), sirtuin 1 (SIRT1), and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway is a crucial regulator of cellular energy homeostasis and mitochondrial biogenesis.[15] Ketone bodies can influence this pathway, leading to enhanced mitochondrial function and reduced oxidative stress. Activation of AMPK, an energy sensor, can lead to the activation of SIRT1, a NAD+-dependent deacetylase. SIRT1, in turn, can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis.

Figure 4: this compound's influence on the AMPK/SIRT1/PGC-1α pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate Toxicity

This protocol is adapted from studies investigating the protective effects of this compound on neuronal cells exposed to glutamate.[6][7]

1. Cell Culture:

- HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Primary hippocampal neurons are prepared from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

2. This compound and Glutamate Treatment:

- Prepare a stock solution of lithium this compound in sterile water.

- Cells are pre-treated with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 mM) for 24 hours.

- Following pre-treatment, cells are exposed to 5 mM glutamate for 12-24 hours to induce excitotoxicity.

3. Assessment of Cell Viability:

- Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Briefly, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

- Cell viability is expressed as a percentage of the control (untreated) cells.

4. Measurement of Reactive Oxygen Species (ROS):

- Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

- Cells are loaded with DCF-DA for 30 minutes, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

5. Apoptosis and Necrosis Assay:

- Apoptosis and necrosis are assessed using an Annexin V-FITC and Propidium Iodide (PI) staining kit.

- Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic/necrotic.

Protocol 2: In Vivo Administration of this compound in an Alzheimer's Disease Mouse Model

This protocol is based on studies evaluating the cognitive effects of this compound in transgenic mouse models of Alzheimer's disease.[8]

1. Animal Model:

- Use a transgenic mouse model of Alzheimer's disease, such as the APPSWE model.[8]

- House animals under standard laboratory conditions with ad libitum access to food and water.

2. This compound Administration:

- This compound can be administered via intraventricular injection to directly target the brain.

- Anesthetize the mice and stereotactically implant a cannula into the lateral ventricle.

- Dissolve this compound in sterile saline and inject a specific dose (e.g., 10 or 100 mg/kg) daily for a defined period (e.g., 14 days).

3. Behavioral Testing:

- Y-maze test for spatial memory: The maze consists of three arms. The mouse is placed in one arm and allowed to explore freely for a set time. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.

- Novel object recognition test for recognition memory: In the training phase, the mouse is exposed to two identical objects. In the testing phase, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.

4. Biochemical Analysis:

- At the end of the treatment period, euthanize the mice and dissect the hippocampus.

- Measure the concentration of this compound in hippocampal tissue using a commercially available assay kit.

- Analyze the expression of inflammatory markers (e.g., TNF-α, IL-6) and neurotrophic factors (e.g., BDNF) using techniques such as ELISA or Western blotting.

start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

animal_model [label="Select APPSWE\nMouse Model", fillcolor="#F1F3F4", fontcolor="#202124"];

cannulation [label="Intraventricular\nCannulation", fillcolor="#F1F3F4", fontcolor="#202124"];

treatment [label="Daily this compound\nInjection (14 days)", fillcolor="#FBBC05", fontcolor="#202124"];

behavioral_testing [label="Behavioral Testing\n(Y-maze, NORT)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

euthanasia [label="Euthanasia and\nHippocampal Dissection", fillcolor="#F1F3F4", fontcolor="#202124"];

biochemical_analysis [label="Biochemical Analysis\n(this compound, Cytokines, BDNF)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> animal_model;

animal_model -> cannulation;

cannulation -> treatment;

treatment -> behavioral_testing;

behavioral_testing -> euthanasia;

euthanasia -> biochemical_analysis;

biochemical_analysis -> end;

}

Figure 5: Experimental workflow for in vivo this compound studies in an AD mouse model.

Conclusion and Future Directions

This compound is a pleiotropic molecule with significant therapeutic potential for cerebral ischemia and neurodegenerative diseases. Its ability to serve as an alternative energy source, coupled with its capacity to modulate key signaling pathways involved in inflammation and oxidative stress, positions it as a promising candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the differential effects of this compound and β-hydroxybutyrate on inflammatory pathways.

-

Conducting more extensive preclinical studies to determine the optimal dosage, timing, and route of administration of this compound for various neurological conditions.

-

Translating these findings into well-designed clinical trials to evaluate the safety and efficacy of this compound-based therapies in human patients.

The continued exploration of this compound's role in brain metabolism and neuroprotection holds the promise of novel therapeutic strategies for some of the most challenging neurological disorders.

References